

"TRPV4 antagonist 3" chemical structure and properties

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Compound of Interest

Compound Name: TRPV4 antagonist 3

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In-Depth Technical Guide to TRPV4 Antagonist 3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological evaluation of **TRPV4 antagonist 3**, a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of TRPV4 antagonism.

Core Compound Information

TRPV4 antagonist 3 is a novel acyclic amine derivative identified for its potent inhibitory activity against the TRPV4 ion channel.

Chemical Structure

The chemical structure of **TRPV4 antagonist 3** is depicted below:

Chemical Name: 4-((((R)-1-amino-2-(4-cyano-2-fluorophenoxy)propan-2-yl)methyl)sulfonamido)-2-(trifluoromethyl)benzonitrile

SMILES: O=S(C1=CC=C(C#N)C=C1C(F)(F)F)(NCC--INVALID-LINK--(N)COC2=CC=C(C#N)C(F)=C2)=O

Physicochemical and Pharmacological Properties

A summary of the key physicochemical and pharmacological properties of **TRPV4 antagonist 3** is presented in the table below. This data is compiled from the primary literature describing its discovery and characterization.

Property	Value	Reference
Molecular Formula	C20H18F4N4O3S	[1]
Molecular Weight	470.44 g/mol	[1]
CAS Number	2681273-35-6	[1]
Appearance	Solid	[2]
pIC50 (TRPV4)	8.4	[3]
Storage	Powder: -20°C for 2 years; In DMSO: 4°C for 2 weeks, -80°C for 6 months	[1]

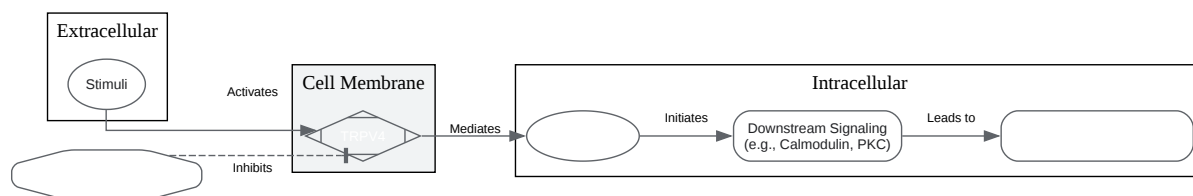
Biological Activity and Mechanism of Action

TRPV4 antagonist 3 functions as a potent and selective antagonist of the TRPV4 ion channel. The TRPV4 channel is a non-selective cation channel that is activated by a variety of stimuli, including heat, mechanical stress, and endogenous ligands. Upon activation, it allows the influx of Ca²⁺ into the cell, triggering a range of downstream signaling pathways.

The primary mechanism of action of **TRPV4 antagonist 3** is the direct inhibition of the TRPV4 channel, thereby blocking the influx of calcium and subsequent cellular responses. This has been demonstrated through in vitro assays measuring intracellular calcium levels.

TRPV4 Signaling Pathway and Antagonist Interaction

The following diagram illustrates the general signaling pathway of TRPV4 and the point of intervention for an antagonist like **TRPV4 antagonist 3**.



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Caption: TRPV4 signaling pathway and antagonist inhibition.

Experimental Protocols

The following sections detail the key experimental methodologies used in the discovery and characterization of **TRPV4 antagonist 3**, as described in the scientific literature.

General Synthetic Chemistry Methodology

The synthesis of **TRPV4 antagonist 3** is described as part of a broader medicinal chemistry effort to develop potent and selective TRPV4 inhibitors. The general approach involves a multi-step synthesis. For the specific detailed synthesis of "**TRPV4 antagonist 3**," please refer to the supporting information of the primary publication: Patterson JR, et al. J Med Chem. 2020 Dec 10;63(23):14867-14884.

In Vitro Efficacy: FLIPR-Tetra Assay

The potency of **TRPV4 antagonist 3** was determined using a Fluorometric Imaging Plate Reader (FLIPR) assay to measure changes in intracellular calcium concentration in cells overexpressing the human TRPV4 channel.

Objective: To determine the IC₅₀ value of the antagonist against TRPV4 activation.

Cell Line: HEK293 cells stably expressing human TRPV4.

Assay Principle: The assay utilizes a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits increased fluorescence upon binding to free intracellular calcium. Activation of TRPV4

channels leads to an influx of Ca^{2+} , resulting in a measurable increase in fluorescence. The antagonist's ability to inhibit this agonist-induced fluorescence increase is quantified.

Protocol:

- **Cell Plating:** HEK293-hTRPV4 cells are seeded into 384-well black-walled, clear-bottom microplates and incubated overnight.
- **Dye Loading:** The cell culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage) for 1 hour at 37°C.
- **Compound Addition:** Test compounds, including **TRPV4 antagonist 3** at various concentrations, are added to the wells and pre-incubated for a specified period (e.g., 15-30 minutes).
- **Agonist Stimulation and Signal Detection:** The plate is placed in a FLIPR-Tetra instrument. A TRPV4 agonist (e.g., GSK1016790A) is added to the wells to stimulate channel opening. The fluorescence intensity is measured before and after agonist addition.
- **Data Analysis:** The increase in fluorescence upon agonist stimulation is measured. The percentage of inhibition by the antagonist is calculated relative to control wells (agonist alone vs. no agonist). The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Efficacy: Mouse Model of Pulmonary Edema

The in vivo efficacy of **TRPV4 antagonist 3** was evaluated in a mouse model of pulmonary edema, a condition where TRPV4 activity is implicated.

Objective: To assess the ability of the antagonist to reduce pulmonary edema in a disease-relevant animal model.

Animal Model: Male C57BL/6 mice.

Induction of Edema: Pulmonary edema can be induced by various methods, such as intravenous administration of a TRPV4 agonist or by modeling conditions of heart failure that

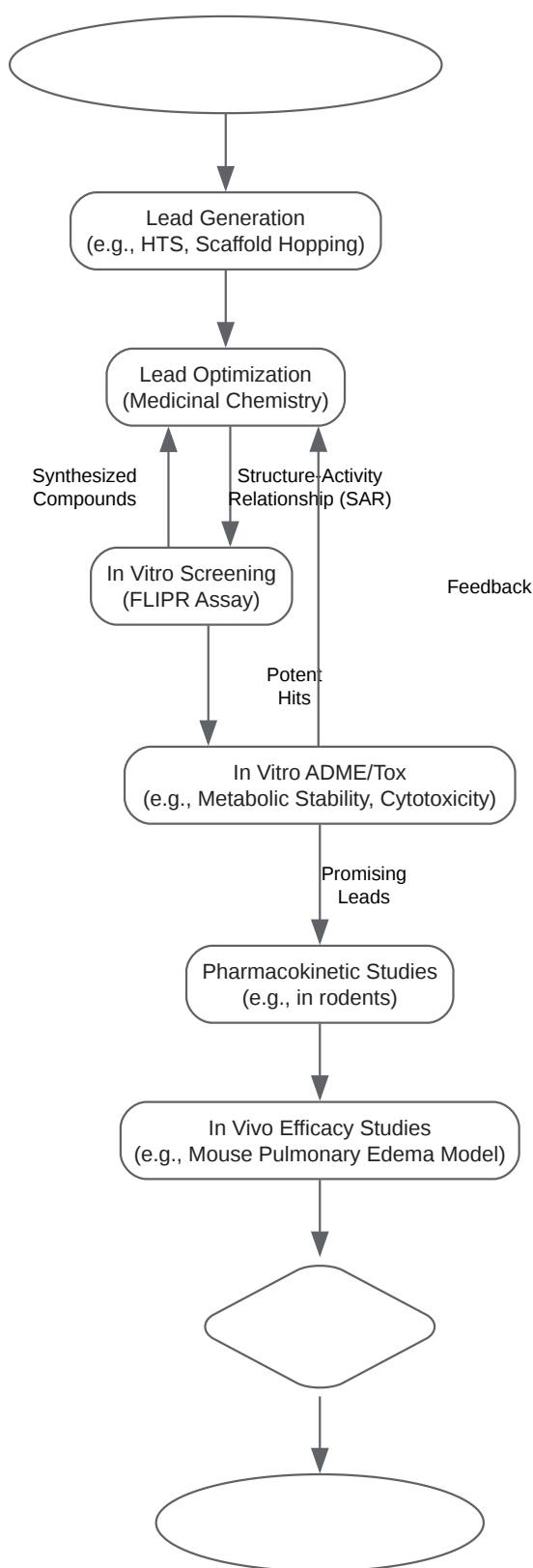
lead to fluid accumulation in the lungs.

Protocol:

- **Animal Acclimation:** Mice are acclimated to the laboratory conditions for at least one week before the experiment.
- **Compound Administration:** **TRPV4 antagonist 3** is formulated in a suitable vehicle and administered to the mice via an appropriate route (e.g., oral gavage, intravenous injection) at a specified dose and time before the induction of edema.
- **Induction of Pulmonary Edema:** A TRPV4 agonist or another stimulus is administered to induce pulmonary edema.
- **Assessment of Pulmonary Edema:** At a predetermined time point after induction, the mice are euthanized. The lungs are excised, and the degree of edema is quantified. Common methods include:
 - **Lung Wet-to-Dry Weight Ratio:** The lungs are weighed immediately after excision (wet weight) and then dried in an oven until a constant weight is achieved (dry weight). The ratio of wet to dry weight is a measure of fluid accumulation.
 - **Evans Blue Dye Extravasation:** Evans blue dye, which binds to albumin, is injected intravenously. Leakage of the dye from the vasculature into the lung tissue is quantified by spectrophotometry after extraction from the lung homogenate, indicating increased vascular permeability.
- **Data Analysis:** The quantitative measures of pulmonary edema in the antagonist-treated group are compared to those in the vehicle-treated control group. Statistical analysis is performed to determine the significance of any observed reduction in edema.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the discovery and preclinical evaluation of a TRPV4 antagonist like "**TRPV4 antagonist 3**."



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